molecular formula C18H16N4O3S B2735095 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1448027-37-9

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2735095
CAS No.: 1448027-37-9
M. Wt: 368.41
InChI Key: ZZJUUBIUAPLIMN-UHFFFAOYSA-N
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Description

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H16N4O3S and its molecular weight is 368.41. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors

  • Industrial Production Methods: : Industrial-scale production may involve optimizing these reactions for higher yields and purity, often through the use of catalysts, high-pressure reactors, and automated synthesis processes to ensure consistency and scalability.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : This compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, leading to the formation of sulfoxides and other oxidized derivatives.

    • Reduction: : Reduction reactions can be employed to modify specific functional groups, such as reducing oxo groups to hydroxyl groups.

  • Common Reagents and Conditions: : Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are commonly used. Conditions may include varying temperatures and solvents to facilitate specific reactions.

  • Major Products: : The primary products depend on the nature of the reaction, such as sulfoxides from oxidation, reduced alcohols from reduction, and various substituted derivatives from substitution reactions.

Scientific Research Applications

  • Chemistry: : This compound serves as a building block for creating more complex molecules, useful in synthetic organic chemistry research.

  • Biology: : Its unique structure allows it to interact with biological macromolecules, potentially serving as a probe for studying enzyme interactions or as a ligand in biochemical assays.

  • Medicine: : It may exhibit biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development and therapeutic applications.

  • Industry: : The compound's specific properties could make it suitable for use in materials science, such as in the development of new polymers or as a functional component in electronic devices.

Mechanism of Action: : The compound's mechanism of action is dependent on its interaction with molecular targets such as enzymes, receptors, or DNA. Its diverse functional groups enable it to engage in hydrogen bonding, hydrophobic interactions, and electronic effects, modulating biological pathways and cellular responses.

Comparison with Similar Compounds

  • Similar Compounds: : Compounds like 2-oxo-benzooxazole derivatives, thiophene-containing pyrazoles, and other heterocyclic acetamides.

  • Uniqueness: : The presence of both oxazole and pyrazole rings, combined with a thiophene moiety and an acetamide group, imparts a unique set of chemical and biological properties, distinguishing it from other similar compounds.

This compound's complex structure and multifaceted applications make it a valuable subject of study in various scientific disciplines. Whether for its potential therapeutic benefits or its utility in synthetic chemistry, it represents an intriguing and versatile chemical entity.

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c23-17(12-22-14-4-1-2-5-15(14)25-18(22)24)19-8-10-21-9-7-13(20-21)16-6-3-11-26-16/h1-7,9,11H,8,10,12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJUUBIUAPLIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCN3C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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